molecular formula C6H6F2N2 B14863818 (4,6-Difluoropyridin-2-YL)methylamine

(4,6-Difluoropyridin-2-YL)methylamine

Cat. No.: B14863818
M. Wt: 144.12 g/mol
InChI Key: FQEDTHJOLYYCEJ-UHFFFAOYSA-N
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Description

(4,6-Difluoropyridin-2-YL)methylamine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Difluoropyridin-2-YL)methylamine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction of polyfluoropyridines. For example, N-ethyl-2,6-diamino-4-fluoropyridinium triflate can be synthesized from N-ethyl-2,4,6-trifluoropyridinium triflate by reacting with anhydrous ammonia gas in acetonitrile at 0°C .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve the use of fluorinating agents and catalysts to achieve high yields and selectivity. The availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of these compounds .

Chemical Reactions Analysis

Types of Reactions

(4,6-Difluoropyridin-2-YL)methylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Catalysts: Such as palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains .

Mechanism of Action

The mechanism of action of (4,6-Difluoropyridin-2-YL)methylamine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity for these targets. The compound can modulate various biochemical pathways, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4,6-Difluoropyridin-2-YL)methylamine include other fluorinated pyridines such as:

  • 2,3-Difluoropyridine
  • 2,4-Difluoropyridine
  • 2,6-Difluoropyridine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to other fluorinated pyridines. This makes it particularly useful in applications requiring high selectivity and potency .

Properties

Molecular Formula

C6H6F2N2

Molecular Weight

144.12 g/mol

IUPAC Name

(4,6-difluoropyridin-2-yl)methanamine

InChI

InChI=1S/C6H6F2N2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H,3,9H2

InChI Key

FQEDTHJOLYYCEJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CN)F)F

Origin of Product

United States

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